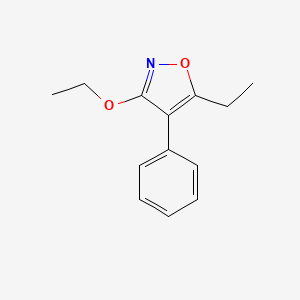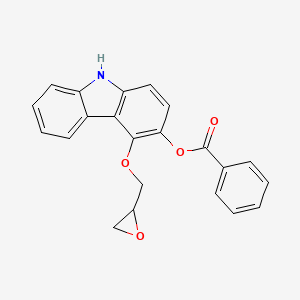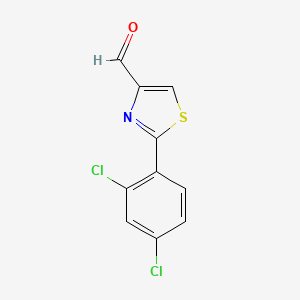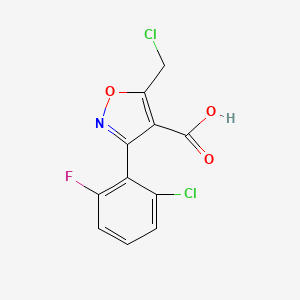
11-オキソ-ベタメタゾンジプロピオン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Oxo-betamethasone Dipropionate is a derivative of Betamethasone Dipropionate, a synthetic glucocorticoid with metabolic, immunosuppressive, and anti-inflammatory actions . It is used to help relieve redness, itching, swelling, or other discomforts caused by certain skin conditions . This medicine is a corticosteroid (cortisone-like medicine or steroid) . The molecular formula of 11-Oxo-betamethasone Dipropionate is C28H35FO7 and its molecular weight is 502.57 .
Molecular Structure Analysis
The molecular structure of 11-Oxo-betamethasone Dipropionate consists of 28 carbon atoms, 35 hydrogen atoms, 1 fluorine atom, and 7 oxygen atoms . The exact structure can be determined using techniques such as X-ray diffraction and NMR (1D and 2D) studies .
Physical And Chemical Properties Analysis
The physical and chemical properties of 11-Oxo-betamethasone Dipropionate include a molecular weight of 502.57 and a molecular formula of C28H35FO7 . More detailed properties such as solubility, melting point, and boiling point were not found in the search results.
科学的研究の応用
局所療法
ベタメタゾンジプロピオン酸 (BMD) は、その 11-オキソ変異体を含め、免疫抑制、抗増殖、および抗炎症効果を有する強力なグルココルチコイド受容体アゴニストです . これは、局所療法の主流となっています .
皮膚浸透の障壁を克服する
治療上の利点がある一方で、BMD は皮膚浸透性が低いという課題があり、その潜在的な治療上の利点を阻害しています . 研究では、ナノ結晶を BMD の効果的な局所送達の担体として検討しています .
ナノ結晶の製造
BMD ナノ結晶の製造には、汎用性が高く、堅牢でスケーラブルなメディアミリング技術が使用されました . 安定剤は、界面活性剤またはポリマー性であり得ます。 適切なカテゴリーと濃度の安定剤の選択は、薬物ナノ結晶の開発において非常に重要です .
薬
作用機序
Target of Action
11-Oxo-betamethasone Dipropionate is a synthetic analog of the adrenal corticosteroids . It primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of the immune response and inflammation .
Mode of Action
Upon binding to its target, 11-Oxo-betamethasone Dipropionate exerts potent glucocorticoid activity and negligible mineralocorticoid activity . It inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives . It also inhibits NF-Kappa B and other inflammatory transcription factors . Furthermore, it promotes anti-inflammatory genes like interleukin-10 .
Biochemical Pathways
The primary biochemical pathway affected by 11-Oxo-betamethasone Dipropionate is the arachidonic acid pathway . By inhibiting phospholipase A2, it prevents the formation of arachidonic acid derivatives, which are key mediators of inflammation . This leads to a reduction in inflammation and immune response .
Pharmacokinetics
The absorption of topical 11-Oxo-betamethasone Dipropionate is small . When used for prolonged periods of time or across a large surface area, it can have systemic effects . One such effect is the ability of the corticosteroid to suppress the hypothalamic–pituitary–adrenal axis . This can lead to a depression in the release of adrenal hormones such as cortisol and adrenocorticotropic hormone, or ACTH .
Result of Action
The primary result of 11-Oxo-betamethasone Dipropionate’s action is the reduction of inflammation and immune response . This makes it effective in managing inflammatory skin conditions such as eczema, and autoimmune disorders .
Action Environment
The action of 11-Oxo-betamethasone Dipropionate can be influenced by various environmental factors. For instance, the absorption and efficacy of the compound can be affected by the specific characteristics of the skin where it is applied . Furthermore, the stability of the compound can be influenced by factors such as temperature and pH .
Safety and Hazards
While specific safety and hazard information for 11-Oxo-betamethasone Dipropionate was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
生化学分析
Biochemical Properties
11-Oxo-betamethasone Dipropionate, like betamethasone, is likely to interact with glucocorticoid receptors, influencing the transcription of DNA and leading to alterations in cellular metabolism . This interaction can result in a reduction in inflammatory responses .
Cellular Effects
Betamethasone, and by extension 11-Oxo-betamethasone Dipropionate, has been shown to have anti-inflammatory, immunosuppressive, and anti-proliferative effects . It can obstruct the synthesis of arachidonic acid and control the biosynthesis of prostaglandins and leukotrienes by controlling the inhibition of phospholipase A2 .
Molecular Mechanism
It is known that betamethasone, the parent compound, acts as a potent glucocorticoid receptor agonist . It is likely that 11-Oxo-betamethasone Dipropionate shares a similar mechanism of action.
Temporal Effects in Laboratory Settings
Betamethasone dipropionate, a related compound, has been shown to suppress the hypothalamic-pituitary-adrenal (HPA) axis with prolonged use .
Dosage Effects in Animal Models
While specific studies on 11-Oxo-betamethasone Dipropionate in animal models are lacking, betamethasone has been used in veterinary medicine to treat inflammatory conditions . The effects of betamethasone vary with dosage, and high doses can lead to adverse effects .
Metabolic Pathways
Betamethasone is known to alter the transcription of DNA, leading to changes in cellular metabolism .
Transport and Distribution
Betamethasone is known to be extensively bound to plasma proteins and is widely distributed to the tissues .
Subcellular Localization
Given its likely interaction with glucocorticoid receptors, it may be localized in the cytoplasm before being translocated to the nucleus upon activation .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of 11-Oxo-betamethasone Dipropionate involves the conversion of betamethasone into its dipropionate ester form followed by oxidation of the 11-hydroxy group to form the 11-keto group.", "Starting Materials": [ "Betamethasone", "Propionic acid", "Thionyl chloride", "Dimethylformamide", "Triethylamine", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Betamethasone is reacted with propionic acid and thionyl chloride in dimethylformamide to form betamethasone dipropionate.", "Step 2: The betamethasone dipropionate is purified and then oxidized using hydrogen peroxide and sodium hydroxide to form 11-Oxo-betamethasone Dipropionate.", "Step 3: The final product is purified and isolated using a methanol/water solvent system." ] } | |
CAS番号 |
64967-90-4 |
分子式 |
C28H35FO7 |
分子量 |
502.579 |
IUPAC名 |
[2-[(8S,9R,10S,13S,14S,16S,17R)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-17-propanoyloxy-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C28H35FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-20H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,25-,26-,27-,28-/m0/s1 |
InChIキー |
KBMPCHGHEBNIHH-IHWWKNBLSA-N |
SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)OC(=O)CC |
同義語 |
(16β)-9-Fluoro-16-methyl-17,21-bis(1-oxopropoxy)-pregna-1,4-diene-3,11,20-trione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B584172.png)






![3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol](/img/structure/B584184.png)

![3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester](/img/structure/B584192.png)
